3-Tert-butylcyclobutane-1-sulfonyl chloride
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Overview
Description
3-Tert-butylcyclobutane-1-sulfonyl chloride is a chemical compound widely used in various fields of research, including medical, environmental, and industrial research. It is a sulfonyl chloride derivative of cyclobutane, which is a cyclic hydrocarbon with four carbon atoms.
Preparation Methods
The synthesis of 3-Tert-butylcyclobutane-1-sulfonyl chloride typically involves the reaction of 3-Tert-butylcyclobutanol with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The reaction is usually performed at low temperatures to control the exothermic nature of the reaction .
Chemical Reactions Analysis
3-Tert-butylcyclobutane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acids under specific conditions.
Common reagents used in these reactions include thionyl chloride, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions are sulfonamide, sulfonate ester, sulfonothioate derivatives, and sulfonic acids .
Scientific Research Applications
3-Tert-butylcyclobutane-1-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is employed in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Tert-butylcyclobutane-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with various nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound may target specific amino acid residues in proteins, leading to the formation of covalent bonds and subsequent changes in protein function .
Comparison with Similar Compounds
3-Tert-butylcyclobutane-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon atom, commonly used in organic synthesis.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride used in the synthesis of sulfonamides and other organic compounds.
Tosyl chloride (p-toluenesulfonyl chloride): A widely used sulfonyl chloride in organic synthesis, known for its stability and reactivity.
The uniqueness of this compound lies in its cyclic structure and the presence of a tert-butyl group, which can influence its reactivity and the types of reactions it undergoes .
Properties
IUPAC Name |
3-tert-butylcyclobutane-1-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO2S/c1-8(2,3)6-4-7(5-6)12(9,10)11/h6-7H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCBFGQJIZZOBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(C1)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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